N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide

Quinoxaline Quinoline Physicochemical properties

N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide is a synthetic small molecule (C16H14N4O3S, MW 342.37 g/mol) belonging to the quinoxaline-sulfonamide conjugate class. The structure uniquely couples a quinoxaline heterocycle via a methylene bridge to a tertiary formamide nitrogen, which is further substituted with a 4-sulfamoylphenyl ring.

Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
CAS No. 62294-94-4
Cat. No. B12921879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide
CAS62294-94-4
Molecular FormulaC16H14N4O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)CN(C=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H14N4O3S/c17-24(22,23)14-7-5-13(6-8-14)20(11-21)10-12-9-18-15-3-1-2-4-16(15)19-12/h1-9,11H,10H2,(H2,17,22,23)
InChIKeyQDFVYTMVURDUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide (CAS 62294-94-4): Structural Identity & Procurement Baseline


N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide is a synthetic small molecule (C16H14N4O3S, MW 342.37 g/mol) belonging to the quinoxaline-sulfonamide conjugate class . The structure uniquely couples a quinoxaline heterocycle via a methylene bridge to a tertiary formamide nitrogen, which is further substituted with a 4-sulfamoylphenyl ring. This architecture places it at the intersection of quinoxaline-based kinase inhibitor scaffolds and primary sulfonamide-bearing carbonic anhydrase (CA) pharmacophores [1]. The compound is commercially available at 97–98% purity from specialty chemical suppliers , positioning it as a high-purity building block or probe candidate for medicinal chemistry campaigns targeting either the quinoxaline-recognizing kinome or sulfonamide-sensitive CA isoforms.

Why N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide Cannot Be Replaced by Generic Quinoxaline Sulfonamides


The target compound occupies a precise structural niche that is absent from common in-class alternatives. Unlike sulfaquinoxaline (a simple N1-quinoxalinyl-sulfanilamide used as a veterinary DHPS inhibitor) [1], it carries a tertiary formamide linker that abolishes the primary aniline nitrogen required for dihydropteroate synthase binding. Compared with the quinoline analog N-(quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide (CAS 62294-91-1) , the substitution of quinoline with quinoxaline introduces a second ring nitrogen, altering both hydrogen-bonding capacity and π-stacking geometry. This structural divergence predicts differential selectivity profiles against kinase and carbonic anhydrase isoform panels, as demonstrated for related quinoxaline-sulfonamide hybrids [2]. Generic substitution with either classical sulfonamides (e.g., acetazolamide) or unsubstituted quinoxalines would forfeit the specific linker geometry and dual pharmacophore presentation that define this compound's potential as a polypharmacological probe.

Quantitative Differentiation Evidence for CAS 62294-94-4: Procurement-Relevant Comparisons


Heterocyclic Core Differentiation: Quinoxaline vs. Quinoline Impact on Physicochemical Properties and Predicted Target Engagement

The target compound replaces the quinoline core of its closest structural analog (CAS 62294-91-1) with a quinoxaline ring. This substitution introduces a second sp² nitrogen at position 4, reducing logP by approximately 0.5–0.7 units (predicted) and increasing hydrogen-bond acceptor count from 3 to 4 . In related quinoxaline-sulfonamide series evaluated as carbonic anhydrase inhibitors, quinoxaline-1,4-dioxide derivatives demonstrated Ki values against hCA II ranging from 8.7 nM to 945 nM, with the unoxidized quinoxaline core generally showing 5- to 20-fold weaker inhibition than the corresponding 1,4-dioxide [1]. The target compound's non-oxidized quinoxaline core is therefore predicted to exhibit moderate CA inhibition relative to dioxide analogs, but enhanced kinase selectivity relative to the quinoline comparator due to the additional nitrogen's capacity for hinge-region hydrogen bonding in kinase ATP pockets [2].

Quinoxaline Quinoline Physicochemical properties Carbonic anhydrase Kinase inhibition

Formamide Linker Architecture: Steric and Electronic Differentiation from Acetamide and Sulfonamide Analogs

The target compound features a formamide group (N-CHO) as the tertiary amide linker, whereas the majority of quinoxaline-sulfonamide kinase inhibitors described in patent WO2007044729A2 employ acetamide, sulfonamide, or urea linkers [1]. The formamide group is the smallest possible tertiary amide (MW contribution: 29 Da vs. 43 Da for acetamide), minimizing steric bulk at the hinge-proximal position. In PI3Kα inhibitor series, replacement of acetamide with formamide at the equivalent linker position has been associated with 3- to 10-fold improvements in cellular potency due to reduced steric clash with the kinase hinge region [1]. The target compound's formamide linker therefore represents a deliberately minimized steric footprint that is structurally distinct from the acetamide-bearing analog N-(4-(N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide [1].

Formamide linker Tertiary amide Steric effects Metabolic stability PI3K inhibitor

Sulfamoylphenyl Pharmacophore: Distinguishing Primary Sulfonamide from Sulfanilamide in Target Engagement

The target compound carries an unsubstituted 4-sulfamoylphenyl group (-Ph-SO2NH2), which is a validated zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition [1]. In contrast, sulfaquinoxaline (CAS 59-40-5) presents a sulfanilamide group (-NH-Ph-SO2NH2) where the aniline nitrogen is directly attached to the quinoxaline ring, diverting the pharmacophore toward dihydropteroate synthase (DHPS) inhibition with Ki values in the low micromolar range for bacterial DHPS [2]. Published CA inhibition data for sulfamoylphenyl-bearing quinoline carboxamides show Ki values against hCA II of 0.5–54.8 nM [3]. The target compound's sulfamoylphenyl group is therefore predicted to retain CA inhibition potency comparable to this class, while its formamide linker precludes DHPS binding—a selectivity feature absent in sulfaquinoxaline.

Primary sulfonamide Carbonic anhydrase inhibition Sulfanilamide Zinc-binding group

Commercial Purity Benchmarking: 97–98% vs. Typical Screening Compound Purity Standards

The target compound is commercially supplied at 97% purity (CheMenu, Catalog CM222343) or ≥98% (MolCore) , exceeding the 95% purity commonly specified for standard research-grade quinoxaline derivatives . This 2–3 percentage point purity advantage reduces the likelihood of confounding assay artifacts from impurities when used at typical screening concentrations (1–10 µM), where a 5% impurity at 10 µM would contribute 0.5 µM of unknown species potentially generating false-positive hits.

Purity Quality control Screening compound Procurement specification

Procurement Application Scenarios for N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide (CAS 62294-94-4)


Kinase Inhibitor Screening Libraries Requiring Dual Quinoxaline-Sulfonamide Pharmacophores

The target compound is suitable for inclusion in kinase-focused screening decks where both quinoxaline-mediated hinge binding and sulfonamide-mediated interactions with the catalytic lysine or DFG motif are desired. Patent SAR from the PI3K inhibitor series demonstrates that quinoxaline-sulfonamide conjugates with formamide-class linkers achieve target engagement in lipid kinase assays [1]. Procurement for this application is justified by the compound's unique combination of a minimal formamide linker and a primary sulfonamide, a pairing not available in any single comparator compound.

Carbonic Anhydrase Isoform Selectivity Profiling with Non-Classical Sulfonamide Scaffolds

The primary 4-sulfamoylphenyl group is a validated CA pharmacophore, and quinoxaline-anchored sulfonamides have demonstrated differential CA isoform inhibition profiles in published studies (hCA I, II, IX, XII) [2]. The target compound's non-dioxide quinoxaline core distinguishes it from the more potent but less selective quinoxaline-1,4-dioxide CA inhibitors, potentially offering a moderate-affinity starting point for isoform selectivity optimization [2]. This scenario applies to academic and industrial CA inhibitor programs seeking to diversify their sulfonamide scaffold collection beyond classical aryl sulfonamides.

Physicochemical Property-Driven Fragment or Lead Optimization Starting Point

With a molecular weight of 342.37 g/mol and predicted logP below 2, the compound falls within lead-like chemical space (MW < 350, logP < 3) . Its formamide linker provides a synthetic handle for further derivatization (e.g., reduction to N-methyl, hydrolysis to secondary amine). The quinoxaline core's additional nitrogen relative to quinoline analogs improves aqueous solubility, which is advantageous for biophysical assay compatibility (SPR, DSF, NMR). Procurement for medicinal chemistry optimization campaigns is supported by the compound's favorable physicochemical profile and multiple vectors for SAR exploration.

Negative Control or Counter-Screen Compound for DHPS-Targeted Antimicrobial Programs

Unlike sulfaquinoxaline, which inhibits dihydropteroate synthase (DHPS) via its sulfanilamide group [3], the target compound's tertiary formamide linker eliminates the primary aniline nitrogen required for DHPS binding. This makes it a structurally matched negative control for quinoxaline-containing antimicrobial screening cascades, where distinguishing DHPS-dependent from DHPS-independent mechanisms is essential for hit triage. The compound's high purity (≥97%) further supports its use as a reference standard in such counter-screens .

Quote Request

Request a Quote for N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.